molecular formula C11H12N2S B1196661 (+-)-Tetramisole CAS No. 5036-02-2

(+-)-Tetramisole

Cat. No.: B1196661
CAS No.: 5036-02-2
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-UHFFFAOYSA-N
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Description

Tetramisole (CAS 5036-02-2) is a chemical compound with the molecular formula C11H12N2S and an average molecular weight of 204.29 g/mol. It is characterized as a white to off-white crystalline powder . Traditionally, Tetramisole has been recognized and used extensively as a broad-spectrum anthelmintic agent in veterinary medicine to treat nematode infections in ruminants and other animals . Its biological activity is primarily attributed to its levo-isomer, levamisole. Beyond its established antiparasitic application, contemporary research has uncovered promising new avenues for this molecule. A 2022 study identified Tetramisole as a novel agonist of the inward rectifier potassium (IK1) channel, a key regulator of cardiac electrophysiology . This mechanism suggests potential research applications in cardiovascular diseases. Experimental models indicate that Tetramisole enhances the IK1 current, hyperpolarizes resting membrane potential, shortens action potential duration, and demonstrates anti-arrhythmic and anti-remodeling effects in the heart, potentially through the mitigation of intracellular calcium overload . This makes Tetramisole a valuable pharmacological tool for researching cardiac ischemia, arrhythmias, and heart failure, positioning it as a candidate for drug repurposing investigations. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860143
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Molecular Weight

204.29 g/mol
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CAS No.

5036-02-2
Record name (±)-Tetramisole
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Record name Tetramisole [INN:BAN]
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Record name Tetramisole
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Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Record name Tetramisole
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Record name TETRAMISOLE
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Preparation Methods

Reaction Overview

The classical method, patented in CN103242347B, employs styrene oxide and ethanolamine as starting materials through five sequential reactions: addition, chlorination, hydrolysis, cyclization, and final chlorination. This pathway has been widely adopted due to its reliance on inexpensive reagents and predictable yields.

Step 1: Addition Reaction

Styrene oxide reacts with ethanolamine at 40–80°C for 2–4 hours in a 1:4.5–5.5 molar ratio, forming α-[[(2-hydroxyethyl)amino]methyl]benzyl alcohol. The exothermic reaction requires precise temperature control to prevent oligomerization, achieving 85–90% conversion.

Step 2: Chlorination

Thionyl chloride (SOCl₂) in the presence of Lewis acids (e.g., AlCl₃) converts hydroxyl groups to chlorides at 40–60°C. Critical parameters include:

  • Molar ratio: 1:2–2.6 (adduct:SOCl₂)

  • Solvent: Dichloromethane or toluene

  • Yield: 86–88% after 2–4 hours

Intermediate Purification and Cyclization

The chlorinated intermediate undergoes hydrolysis at 80–90°C with NaOH (pH 2–2.3), followed by thiourea-mediated cyclization under reflux (6–9 hours). This step forms the thiazolidine ring, with cooling to 0°C precipitating 92–94% pure cyclized product.

pH Control in Cyclization

Maintaining pH 1.5–3 during HCl addition prevents thiourea decomposition while promoting nucleophilic attack on the chlorinated carbon. Excess HCl (25–35% concentration) ensures complete protonation of intermediates.

Final Chlorination and Crystallization

Lewis acid-catalyzed chlorination (AlCl₃ or FeCl₃) at 60–70°C introduces the final chloride moiety. Crystallization from aqueous ethanol yields tetramisole hydrochloride with:

  • Purity: 98.5–99.2%

  • Overall yield: 68–72% (from styrene oxide)

Table 1: Classical Method Reaction Parameters

StepReagentsTemperature (°C)Time (h)Yield (%)
1Ethanolamine40–802–485–90
2SOCl₂, AlCl₃40–602–486–88
3Thiourea, HCl80–906–989–92
4AlCl₃, HCl60–701–490–93
5HCl, H₂O60–700.25–0.3395–97

Modern Two-Step Synthesis via 1,2-Dibromoethylbenzene

Route Optimization

CN112358490A introduces a streamlined approach using 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride, eliminating multiple chlorination steps. The reaction proceeds via:

  • Nucleophilic substitution at the α-bromo position

  • Acid-mediated cyclization

Step 1: Coupling Reaction

In dimethylformamide (DMF), 1,2-dibromoethylbenzene reacts with 2-aminothiazoline hydrochloride at 50–60°C for 8–12 hours. Triethylamine scavenges HBr, pushing the equilibrium toward product formation. Key advantages include:

  • Molar ratio: 1:1.05–1.1 (dibromo compound:aminothiazoline)

  • Yield: 84–87% after purification

Final Cyclization and Salt Formation

The intermediate undergoes HCl-mediated cyclization at 65–70°C, followed by pH adjustment to 2–3 for crystallization. This step achieves:

  • Purity: ≥99%

  • Isolated yield: 83–88%

Table 2: Modern Method Performance Metrics

ParameterValue
Total reaction time10–14 h
Temperature range50–70°C
Solvent consumption3.5 L/kg product
Waste salt generation0.8 kg/kg product

Comparative Analysis of Synthetic Routes

Yield and Efficiency

While both methods achieve ≥85% yields, the modern route reduces steps from five to two, improving overall efficiency:

Table 3: Route Comparison

MetricClassicalModern
Steps52
Total yield68–72%83–88%
Byproduct generationHighModerate
Equipment corrosionSevereMild

Environmental Impact

The classical method generates 4.2 kg of inorganic salts per kg product due to repeated neutralizations, whereas the modern approach reduces this to 0.8 kg through minimized hydrolysis steps. SOCl₂ usage in the classical route necessitates specialized reactors resistant to HCl gas, increasing capital costs by 30–40% compared to the modern method’s atmospheric pressure conditions.

Industrial Scalability Considerations

Classical Method Challenges

  • Corrosion : SOCl₂ and concentrated HCl require Hastelloy C-276 reactors

  • Energy intensity : 14–18 kWh/kg product due to reflux steps

  • Wastewater : 12–15 L/kg product requiring pH adjustment before discharge

Advantages of the Modern Route

  • Simplified purification : Single crystallization vs. multiple extractions

  • Reduced CAPEX : Standard glass-lined reactors suffice

  • Faster batch cycles : 24–36 hours vs. 60–72 hours for classical method

Chemical Reactions Analysis

Tetramisole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and organic solvents such as N,N-dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Veterinary Medicine

Tetramisole is widely used as an anthelmintic agent in veterinary medicine, particularly for treating helminth infections in livestock and pets. Its effectiveness against various parasitic worms has been well-documented.

Case Study: Efficacy Against Helminths

A study involving sheep demonstrated that tetramisole significantly increased resistance to Fasciola hepatica, a liver fluke, when combined with prior helminth infections. This immunomodulatory effect was attributed to tetramisole's ability to enhance the host's immune response against parasites .

Animal Infection Treatment Outcome
SheepFasciola hepaticaTetramisole + prior infectionIncreased resistance
CattleBovine mastitisTetramisoleReduced bacterial load

Immunomodulatory Effects

Tetramisole has been shown to stimulate the immune system, making it useful in treating conditions associated with immune deficiency.

Case Study: Immunomodulation in Cattle

In a controlled study, tetramisole was administered to cattle suffering from bovine mastitis. The treatment led to a significant reduction in bacterial counts and improved clinical symptoms within 3-24 hours after administration .

Condition Treatment Result
Bovine mastitisTetramisoleDecreased bacterial load
Immune deficiencyTetramisoleEnhanced immune response

Cardioprotection

Recent research indicates that tetramisole may serve as a cardioprotective agent due to its role as an inward rectifier potassium channel agonist (IK1). This property has implications for treating cardiac arrhythmias and remodeling.

Experimental Findings

In vivo studies on rats showed that tetramisole administration improved cardiac function during ischemic events by enhancing IK1 current and reducing calcium overload. This suggests potential applications in managing heart diseases .

Study Type Model Treatment Findings
In vivoMyocardial infarctionTetramisole (0.54 mg/kg)Anti-arrhythmic effects
In vitroRat cardiomyocytesTetramisole (30 μmol/L)Enhanced IK1 current

Neurobehavioral Effects

Tetramisole has also been studied for its neurobehavioral effects in animal models. Research indicates that it can influence behaviors such as grooming and exploration in mice, suggesting potential applications in neuropharmacology .

Behavioral Study Results

A study administered tetramisole at varying doses to mice and observed significant increases in stereotyped behaviors at a dosage of 1 mg/kg, indicating its possible effects on neurochemistry .

Dosage (mg/kg) Behavior Observed
1Increased grooming
2Enhanced exploration

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Levamisole

Levamisole, the L-isomer of tetramisole, shares structural similarity but differs in stereochemistry and biological activity:

  • Anthelmintic Activity : Both compounds are effective against gastrointestinal nematodes, with levamisole showing higher potency in some models. For example, levamisole induces a 30 mM cluster formation in angiogenesis inhibition assays, while tetramisole requires higher concentrations for similar effects .
  • Immunomodulation: Levamisole enhances T-cell responsiveness and macrophage function, making it a therapeutic adjuvant in cancer treatment (e.g., colorectal cancer) . Tetramisole lacks significant immunostimulatory effects.
  • Mechanistic Differences: Levamisole inhibits monoamine oxidase (MAO) more effectively than dexamisole, contributing to its antidepressant-like effects, whereas tetramisole’s cardioprotective effects are mediated via IK1 channel activation .
Table 1: Key Differences Between Tetramisole and Levamisole
Parameter Tetramisole Levamisole
IC50 (Motility) 5–10 µM (C. elegans) 30 mM (angiogenesis assay)
Primary Use Anthelmintic, cardioprotection Anthelmintic, immunomodulation
MAO Inhibition Weak Strong
Cardiovascular Effect Activates IK1 channels No direct cardiac effects reported

Dexamisole

Dexamisole, the D-isomer of tetramisole, exhibits contrasting effects on adrenergic neurotransmission:

  • Adrenergic Modulation: Dexamisole augments norepinephrine-induced contractions in canine veins by inhibiting neuronal uptake, whereas levamisole enhances tyramine-induced responses .
  • Anthelmintic Potency : Both isomers show comparable efficacy against nematodes, but dexamisole is less studied in clinical applications.

Other Imidazothiazoles: Pyrantel and Morantel

  • Pyrantel: A tetrahydro-pyrimidine derivative, pyrantel acts as a depolarizing neuromuscular blocker.
  • Morantel : Structurally related to pyrantel, morantel has a narrower spectrum of activity and is less potent against adult nematodes compared to tetramisole .

Comparison with Broad-Spectrum Anthelmintics

Albendazole (Benzimidazole Class)

  • Mechanism : Inhibits microtubule polymerization, disrupting nematode glucose uptake.
  • Efficacy : In field trials, albendazole and tetramisole showed comparable fecal egg count reduction (FECR) rates (~96–97%), but albendazole’s 95% confidence interval fell below 90% in some seasons, indicating variable efficacy .

Ivermectin (Macrocyclic Lactone)

  • Mechanism : Binds glutamate-gated chloride channels, causing paralysis.
  • Advantage : Higher FECR (98–99.6%) than tetramisole in wet and dry seasons .
Table 2: Field Efficacy of Common Anthelmintics
Drug FECR (Dry Season) FECR (Wet Season)
Tetramisole 97% 97.6%
Albendazole 96% 97%
Ivermectin 98% 99.6%

Research Findings and Contradictions

  • Cardioprotection vs. Neurotoxicity : Tetramisole reduces ischemic arrhythmias in rats but causes dose-dependent neuronal depression in mice .
  • Developmental Toxicity : High tetramisole concentrations (100 µM–1 mM) inhibit C. elegans growth by 62–72%, but lower doses (1 nM–10 µM) are safe .

Biological Activity

Tetramisole is a synthetic compound primarily known for its anthelmintic properties. Originally developed as a veterinary drug to treat parasitic infections in livestock, its biological activities extend beyond this application, including potential therapeutic roles in human medicine. This article explores the multifaceted biological activities of tetramisole, supported by various studies and case reports.

Tetramisole functions as an inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. Research indicates that tetramisole and its analogues exhibit potent inhibitory effects on alkaline phosphatase isoenzymes associated with neoplastic cell lines, such as Sarcoma 180/TG. In a study, tetramisole demonstrated a 50% inhibition concentration (IC50) of 0.045 mM, significantly lower than that of its analogues, highlighting its superior potency due to the thiazole ring structure in its molecular configuration .

2. Cardioprotective Effects

Recent studies have identified tetramisole as a novel agonist of the inward rectifier potassium channel (IK1). This property suggests potential applications in cardiology, particularly for managing arrhythmias and cardiac remodeling. In experiments with adult rats, tetramisole showed significant anti-arrhythmic effects and reduced myocardial hypertrophy when administered at doses as low as 0.54 mg/kg . The mechanism involves enhancing IK1 current, which stabilizes cardiac electrical activity and reduces intracellular calcium overload.

Table 1: Summary of Cardioprotective Effects of Tetramisole

Study TypeModel UsedDose (mg/kg)Observed Effect
In vitroRat cardiomyocytes30 μmol/LEnhanced IK1 current
In vivoSprague-Dawley rats0.54Anti-arrhythmic and remodeling effects
Molecular DockingKir2.1 channelN/ASelective binding observed

3. Anthelmintic Properties

Tetramisole remains widely used in veterinary medicine for its efficacy against helminth infections. It acts by paralyzing the parasites' neuromuscular systems, leading to their expulsion from the host's body. This mechanism has been well-documented across various animal studies, demonstrating its effectiveness against a range of parasitic worms .

4. Clinical Observations and Case Studies

Clinical observations have documented severe mortalities in koi carp associated with gill disease, where tetramisole was used as part of the treatment regimen . The compound's ability to modulate immune responses and improve overall health in aquatic species underscores its versatility beyond traditional veterinary applications.

5. Pharmacokinetics and Safety

Pharmacokinetic studies have shown that tetramisole is rapidly absorbed and distributed within the body, with a relatively short half-life that necessitates multiple dosing for sustained effects. Safety profiles indicate minimal adverse effects when administered within recommended dosages; however, caution is advised regarding potential interactions with other medications .

Q & A

Q. What approaches elucidate Tetramisole’s molecular mode of action?

  • Guidelines :
  • Receptor binding assays : Use radiolabeled Tetramisole to identify targets (e.g., nicotinic acetylcholine receptors in nematodes) .
  • CRISPR/Cas9 knockouts : Generate C. elegans strains with mutations in candidate genes (e.g., unc-38) to test resistance mechanisms .
  • Metabolomic profiling : Track changes in ATP or lipid levels post-treatment to infer metabolic disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(+-)-Tetramisole
Reactant of Route 2
(+-)-Tetramisole

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